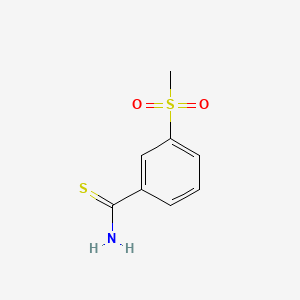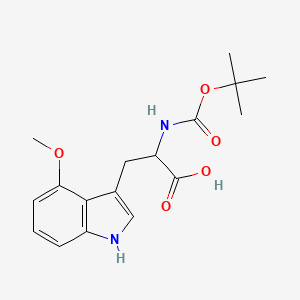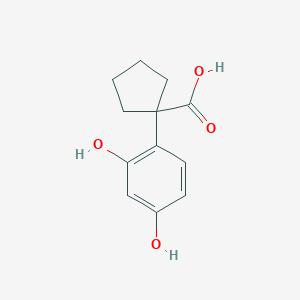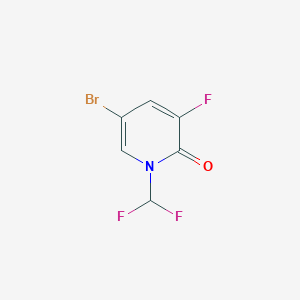
5-Bromo-1-(difluoromethyl)-3-fluoro-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-(difluoromethyl)-3-fluoro-1,2-dihydropyridin-2-one is a heterocyclic compound with significant interest in various scientific fields. This compound is characterized by the presence of bromine, fluorine, and difluoromethyl groups attached to a pyridinone ring, making it a unique and versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(difluoromethyl)-3-fluoro-1,2-dihydropyridin-2-one typically involves multiple steps, including halogenation, fluorination, and cyclization reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Techniques such as tubular diazotization and reduction reactions are employed to achieve high yields and minimize side reactions . The use of advanced reactors and automation can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(difluoromethyl)-3-fluoro-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The pyridinone ring can participate in cyclization reactions to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts such as palladium or nickel. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different functionalized pyridinones .
Scientific Research Applications
5-Bromo-1-(difluoromethyl)-3-fluoro-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-1-(difluoromethyl)-3-fluoro-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and difluoromethyl groups allows it to bind to various enzymes and receptors, modulating their activity. This compound can inhibit or activate specific biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one
- 5-Bromo-1,3-dichloro-2-fluorobenzene
- N-(5-Bromo-1-methoxyindol-3-yl)methyl-N’-[4-(trifluoromethyl)phenyl]thiourea
Uniqueness
Compared to similar compounds, 5-Bromo-1-(difluoromethyl)-3-fluoro-1,2-dihydropyridin-2-one stands out due to its unique combination of bromine, fluorine, and difluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H3BrF3NO |
|---|---|
Molecular Weight |
241.99 g/mol |
IUPAC Name |
5-bromo-1-(difluoromethyl)-3-fluoropyridin-2-one |
InChI |
InChI=1S/C6H3BrF3NO/c7-3-1-4(8)5(12)11(2-3)6(9)10/h1-2,6H |
InChI Key |
OUIMHMGFQCZULW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)N(C=C1Br)C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


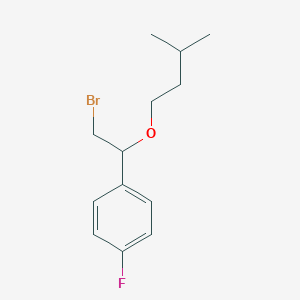
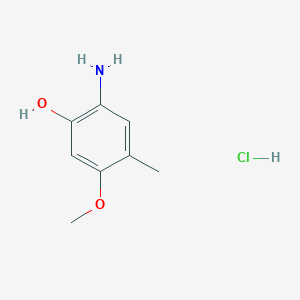
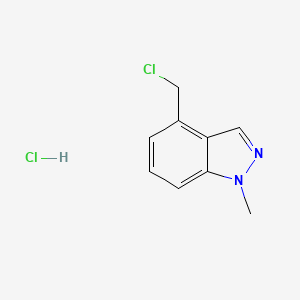

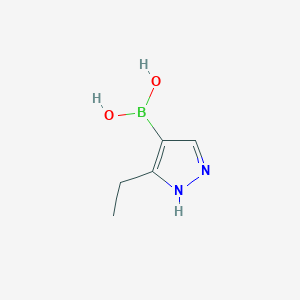
methyl}piperidine-1-carboxylate](/img/structure/B13475451.png)
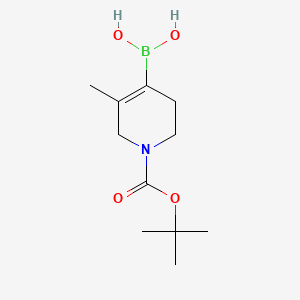
![1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]methanaminehydrochloride](/img/structure/B13475456.png)


